
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate is a compound that features a diazonium group and a trimethoxyphenyl moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Métodos De Preparación
The synthesis of 1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired product. Specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: Using aldehydes and amines under acidic or basic conditions.
Diazotization: Involving the conversion of primary amines to diazonium salts using nitrous acid.
Análisis De Reacciones Químicas
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazonium group, leading to the formation of different products.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit enzymes like tubulin and heat shock protein 90, which are involved in cancer cell proliferation .
Comparación Con Compuestos Similares
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule-targeting agent.
These compounds share similar pharmacological properties due to the presence of the trimethoxyphenyl group, but each has unique structural features and specific applications.
Propiedades
Número CAS |
90266-17-4 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-diazo-4-(3,4,5-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H16N2O4/c1-17-11-6-9(4-5-10(16)8-15-14)7-12(18-2)13(11)19-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
KQOUSQABAGEOFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
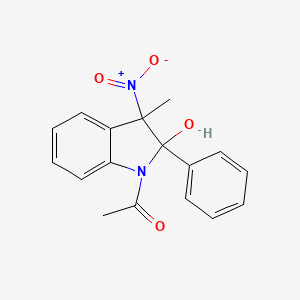
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

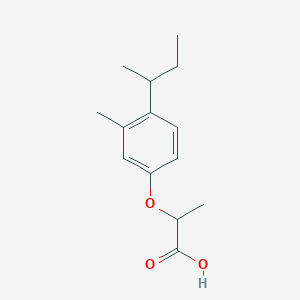
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
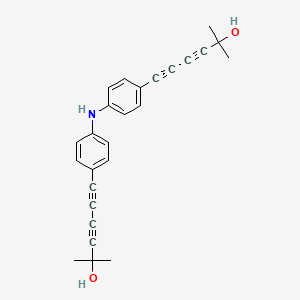
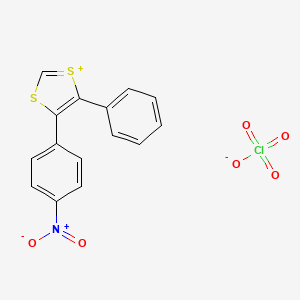
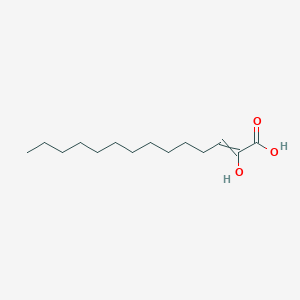
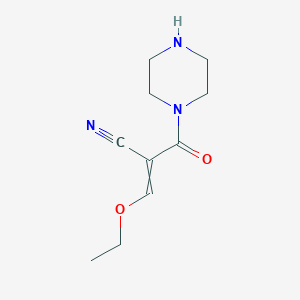
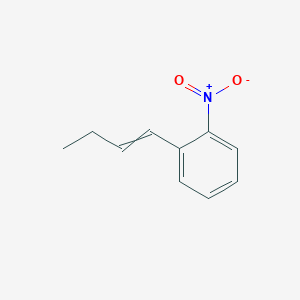
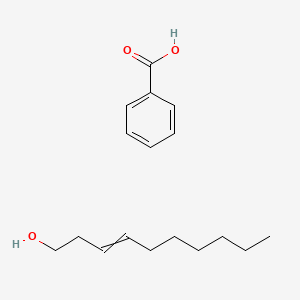
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
